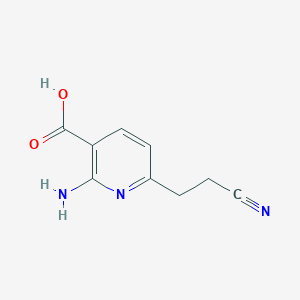

2-Amino-6-(2-cyanoethyl)-nicotinic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

2-amino-6-(2-cyanoethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H9N3O2/c10-5-1-2-6-3-4-7(9(13)14)8(11)12-6/h3-4H,1-2H2,(H2,11,12)(H,13,14) |

InChI Key |

IWGNEYDXCGMDHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1CCC#N)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 6 2 Cyanoethyl Nicotinic Acid and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies often involve the construction or modification of a pyridine (B92270) ring from well-defined precursors. These methods are typically characterized by their stepwise and controlled nature.

A prevalent strategy for synthesizing 2-aminonicotinic acids involves a one-pot reaction from a substituted 2-chloro-3-cyanopyridine (B134404). google.comgoogle.com This approach is highly efficient for producing derivatives like 2-amino-6-methylnicotinic acid. google.comgoogle.comwipo.int The synthesis begins with the reaction of a precursor, such as 2-chloro-3-cyano-6-(2-cyanoethyl)pyridine, in an aqueous ammonia (B1221849) solution under heat and pressure in an autoclave. google.comgoogle.com This step achieves two transformations: the nucleophilic substitution of the chlorine atom at the C2 position with an amino group and the hydrolysis of the nitrile group at the C3 position into a carboxamide. wipo.int

Another precursor-based approach starts with the oxidation of quinoline (B57606) to yield 2,3-pyridinedicarboxylic acid (quinolinic acid). This intermediate is then converted to its anhydride, followed by ammonolysis and a Hofmann degradation reaction to introduce the amino group at the C2 position, ultimately forming 2-aminonicotinic acid. researchgate.net

Table 1: Representative One-Pot Synthesis of 2-Amino-6-methylnicotinic Acid This table illustrates a typical one-pot synthesis for a related compound, 2-amino-6-methylnicotinic acid, which serves as a model for the target compound.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-chloro-3-cyano-6-methylpyridine | 1. 28% Aqueous Ammonia 2. Potassium Hydroxide (B78521) (KOH) | 1. Autoclave, 170°C, 7 hours 2. 100°C, 3 hours | 2-amino-6-methylnicotinic acid | 82.9% | google.com |

The final step in many synthetic routes to carboxylic acids is the hydrolysis of a corresponding ester. This reaction can be performed under either acidic or basic conditions. libretexts.org

In an acidic hydrolysis, the methyl ester of the nicotinic acid derivative is heated with an excess of water in the presence of a strong acid catalyst. This reaction is reversible and is essentially the reverse of an esterification reaction. libretexts.org

Alternatively, base-catalyzed hydrolysis, also known as saponification, is a more common and generally irreversible method. The ester is heated with a strong base, such as sodium hydroxide or potassium hydroxide. libretexts.org This process yields the carboxylate salt, which upon acidification, precipitates the final carboxylic acid product. This method is often preferred as it typically proceeds to completion. libretexts.org The synthesis of various aminonicotinic acids often concludes with such a hydrolysis step to unmask the carboxylic acid functionality from its ester precursor. google.com

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. These reactions are prized for their efficiency and atom economy.

The construction of the 2-amino-3-cyanopyridine (B104079) core, a direct precursor to 2-aminonicotinic acids, is efficiently achieved through four-component reactions. A common variant involves the condensation of an aldehyde, a ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). researchgate.netmdpi.com

The reaction mechanism is believed to proceed through initial Knoevenagel condensation and the formation of an enamine, followed by a Michael addition and subsequent cyclization and aromatization to form the highly substituted pyridine ring. mdpi.com To synthesize 2-Amino-6-(2-cyanoethyl)-nicotinic acid via this route, a ketone bearing the required cyanoethyl group, such as 5-cyanopentan-2-one, would be reacted with an appropriate aldehyde, malononitrile, and ammonium acetate.

A widely used variation of this MCR involves the reaction of a chalcone (B49325) (an α,β-unsaturated ketone, typically formed in situ from an aldehyde and an acetophenone) with malononitrile and ammonium acetate in a refluxing solvent like ethanol. mdpi.com This pathway has been successfully employed to create a diverse range of 2-amino-4,6-diaryl-3-cyanopyridines. mdpi.comrasayanjournal.co.inresearchgate.net

Table 2: Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives

| Aldehyde | Ketone | Other Reactants | Catalyst/Conditions | Product Scope | Yield | Reference |

|---|---|---|---|---|---|---|

| Aromatic Aldehydes | Acetophenone or Cyclohexanone | Malononitrile, Ammonium Acetate | Na2CaP2O7, 80°C, Solvent-free | 2-Amino-3-cyanopyridine derivatives | 84-94% | mdpi.com |

| Aromatic Aldehydes | Various Ketones | Malononitrile, Ammonium Acetate | Copper Nanoparticles on Charcoal (Cu/C) | 2-Amino-3-cyanopyridine derivatives | Good to Excellent | scielo.brresearchgate.net |

Catalysts play a crucial role in enhancing the efficiency and selectivity of nicotinic acid synthesis.

Copper(II) acetate (Cu(OAc)₂) and other copper catalysts have been shown to be effective in promoting multicomponent reactions for pyridine synthesis. For instance, copper nanoparticles on charcoal serve as a heterogeneous and recyclable catalyst for the four-component reaction described above. scielo.brresearchgate.net In other contexts, copper salts like Cu(OAc)₂ are essential for C-N cross-coupling reactions, which can be used to synthesize N-aryl-2-aminopyridine derivatives. rsc.org While this N-arylation is a derivatization of the final product, it highlights the versatility of copper catalysis in this area of chemistry.

Boric acid (H₃BO₃) is a mild, inexpensive, and environmentally benign Lewis acid catalyst. semanticscholar.org It is effective in promoting condensation reactions, such as the formation of amides or the synthesis of various heterocyclic systems. semanticscholar.org In the context of nicotinic acid synthesis, boric acid can catalyze the condensation steps within multicomponent reactions, facilitating the formation of the pyridine ring under mild conditions. semanticscholar.org

Synthesis of Related 2-Aminonicotinic Acid Scaffolds

The synthetic methodologies described can be applied to a wide range of substrates to generate a library of related 2-aminonicotinic acid scaffolds.

2-Amino-6-methylnicotinic acid: As previously detailed, this compound is efficiently synthesized in a one-pot reaction from 2-chloro-3-cyano-6-methylpyridine. google.comgoogle.com

2-Amino-4,6-diphenylnicotinonitrile: This scaffold is prepared by reacting a diphenyl-substituted chalcone with malononitrile and ammonium acetate. mdpi.com The resulting nicotinonitrile can then be hydrolyzed to the corresponding nicotinic acid.

2-(Heterocyclic)nicotinic Acids: The nucleophilic substitution of the chlorine atom in 2-chloro-3-cyanopyridine with various cyclic amines (morpholine, piperidine, pyrrolidine) followed by hydrolysis of the nitrile group leads to a variety of 2-substituted aminonicotinic acids. nih.gov

General Aminonicotinic Acids: Procedures have been established for the synthesis of various positional isomers, such as 2-, 4-, 5-, and 6-aminonicotinic acids, typically starting from the corresponding chloronicotinic or bromonicotinic acid precursors and reacting them with an ammonia source. researchgate.net

These examples demonstrate the robustness and versatility of the available synthetic methods for accessing a diverse range of functionalized 2-aminonicotinic acid derivatives.

General Strategies for 2-Amino-3-cyanopyridine Derivatives

The formation of the 2-amino-3-cyanopyridine ring system is often achieved through multi-component reactions (MCRs), which offer an efficient and atom-economical approach to complex molecules in a single step. A prevalent strategy involves the condensation of a ketone, an aldehyde, malononitrile, and ammonium acetate. researchgate.netresearchgate.net This one-pot synthesis can be facilitated by various catalysts and reaction conditions.

One of the most common approaches is a variation of the Thorpe-Ziegler reaction, which involves the base-catalyzed condensation of nitriles. nih.govmdpi.comrsc.org In the context of 2-amino-3-cyanopyridines, the reaction likely proceeds through a series of intermediates, including the formation of an α,β-unsaturated nitrile from the Knoevenagel condensation of the aldehyde and malononitrile. Subsequent Michael addition of the enolate of the ketone, followed by cyclization and aromatization with the incorporation of ammonia from ammonium acetate, leads to the desired pyridine ring. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times, and in some cases, enabling solvent-free conditions. datapdf.comnih.govacs.orgresearchgate.net

Several catalytic systems have been developed to improve the efficiency and selectivity of these MCRs. These include the use of nanostructured catalysts like sodium calcium diphosphate (B83284) (Na2CaP2O7) and copper nanoparticles on charcoal (Cu/C), which can often be recovered and reused, contributing to the sustainability of the process. researchgate.netresearchgate.netekb.eg

Table 1: Examples of Reagents Used in Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives

| Component | Examples |

| Aldehyde | Benzaldehyde, Substituted Benzaldehydes |

| Ketone | Acetophenone, Substituted Acetophenones, Cyclohexanone |

| Active Methylene (B1212753) Compound | Malononitrile |

| Ammonia Source | Ammonium Acetate |

| Catalyst | Na2CaP2O7, Cu/C, Yb(PFO)4, [EtNH3]NO3 |

Introduction of Diverse Substituents on the Pyridine Ring

The ability to introduce a variety of substituents onto the pyridine ring is crucial for tuning the properties of the final compound for specific applications. This can be achieved through two primary strategies: utilizing diverse starting materials in multicomponent reactions or by post-synthetic functionalization of the pre-formed pyridine ring.

In the context of MCRs for 2-amino-3-cyanopyridines, the diversity of substituents at the 4- and 6-positions is directly dictated by the choice of the aldehyde and ketone starting materials, respectively. nih.govresearchgate.net A wide range of aromatic and aliphatic aldehydes and ketones can be employed, allowing for the synthesis of a library of compounds with different electronic and steric properties.

Post-synthetic functionalization offers an alternative route to introduce diversity. C-H functionalization has emerged as a powerful technique for the direct modification of pyridine rings, although it often requires specific directing groups and transition metal catalysts. ekb.egorganic-chemistry.orgnsf.gov For instance, palladium-catalyzed cross-coupling reactions can be employed for the arylation or olefination at specific positions of the pyridine ring. datapdf.com The introduction of alkyl groups can be achieved through various methods, including reactions with Grignard reagents or through radical-based Minisci-type reactions. wikipedia.orgrsc.orggoogle.com

Specifically for the introduction of a cyanoethyl group, a Michael addition reaction of a suitable nucleophile to acrylonitrile (B1666552) is a plausible strategy. researchgate.netnih.govresearchgate.netorgchemres.orgmdpi.com While direct cyanoethylation of the pyridine ring can be challenging, a more feasible approach would involve the use of a precursor ketone in the MCR that already contains the cyanoethyl moiety or a group that can be readily converted to it. Another possibility is the cyanation of a suitable alkyl halide precursor at the 6-position of the pyridine ring. acs.orgwikipedia.org

The synthesis of the nicotinic acid functionality can be achieved by the hydrolysis of the nitrile group at the 3-position. This is a standard transformation in organic synthesis and can be carried out under acidic or basic conditions.

Sustainable and Green Chemical Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. In the context of 2-amino-3-cyanopyridine synthesis, several green chemistry principles have been successfully applied.

The use of multicomponent reactions is inherently green as it reduces the number of synthetic steps, minimizes waste generation, and improves atom economy. researchgate.netresearchgate.net Furthermore, the development of solvent-free reaction conditions, often in conjunction with microwave irradiation, significantly reduces the environmental impact associated with the use of volatile organic solvents. datapdf.comnih.govacs.org

The use of recoverable and reusable catalysts is another key aspect of green chemistry. Nanocatalysts, such as copper nanoparticles on charcoal and magnetic nanocatalysts, have been shown to be highly efficient in the synthesis of 2-amino-3-cyanopyridine derivatives and can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. researchgate.net The use of iron-based catalysts is also gaining attention as iron is an abundant and non-toxic metal.

The exploration of alternative energy sources, such as microwave irradiation, not only accelerates reactions but also often leads to cleaner reaction profiles and reduced energy consumption compared to conventional heating methods. nih.govacs.orgnsf.gov

Table 2: Green Chemistry Approaches in the Synthesis of 2-Amino-3-cyanopyridine Derivatives

| Green Approach | Description | References |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product, reducing waste and steps. | researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions, often leading to higher yields and shorter times. | datapdf.comnih.govacs.orgresearchgate.net |

| Nanocatalysis | Employing catalysts in the nanometer size range, which often exhibit high activity and can be recycled. | researchgate.netekb.eg |

| Solvent-Free Reactions | Conducting reactions without a solvent, reducing waste and environmental impact. | datapdf.comnih.govacs.org |

| Use of Green Catalysts | Utilizing abundant, non-toxic, and recyclable catalysts like iron-based catalysts. |

Spectroscopic and Structural Elucidation of 2 Amino 6 2 Cyanoethyl Nicotinic Acid and Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis for Structural Confirmation

The ¹H-NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Amino-6-(2-cyanoethyl)-nicotinic acid, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the amino group, the carboxylic acid proton, and the protons of the cyanoethyl side chain.

The protons on the pyridine ring (H-4 and H-5) are expected to appear as doublets in the downfield region due to the deshielding effect of the aromatic system. The amino group protons typically appear as a broad singlet, and the carboxylic acid proton as a highly deshielded broad singlet. The cyanoethyl group will present as two triplets, characteristic of an A₂B₂ spin system, corresponding to the two methylene (B1212753) (-CH₂-) groups.

Table 1: Predicted ¹H-NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| -COOH | 12.0 - 13.0 | broad s | - |

| H-4 (Pyridine) | 7.8 - 8.2 | d | ~8.0 |

| H-5 (Pyridine) | 6.5 - 6.8 | d | ~8.0 |

| -NH₂ | 5.0 - 6.0 | broad s | - |

| -CH₂-CN | 2.9 - 3.2 | t | ~7.0 |

Note: Predicted values are based on data for nicotinic acid and substituted aminopyridines in solvents like DMSO-d₆.

Carbon Nuclear Magnetic Resonance (¹³C-NMR) Analysis for Carbon Framework Determination

The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound would display signals for the six carbons of the pyridine ring, the carboxyl carbon, the nitrile carbon, and the two carbons of the ethyl chain.

The carbons of the pyridine ring will resonate at various points in the aromatic region (δ 100-160 ppm), with their exact shifts influenced by the attached functional groups. The C-2 and C-6 carbons, bonded to the amino and cyanoethyl groups respectively, will be significantly affected. The carboxyl carbon (C=O) is typically found highly downfield (δ > 165 ppm), while the nitrile carbon (C≡N) appears in the δ 115-120 ppm range.

Table 2: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 167 - 170 |

| C-2 (Pyridine) | 158 - 162 |

| C-6 (Pyridine) | 155 - 159 |

| C-4 (Pyridine) | 138 - 142 |

| C-3 (Pyridine) | 110 - 114 |

| C≡N (Nitrile) | 118 - 121 |

| C-5 (Pyridine) | 105 - 109 |

| Py-CH₂- | 35 - 39 |

Note: Predicted values are based on data for nicotinic acid and its derivatives. hmdb.cachemicalbook.comnih.gov

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy of Characteristic Bonds (e.g., N-H, C≡N, C=O)

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key functional groups.

The amino group (-NH₂) typically shows two distinct stretching bands in the 3300-3500 cm⁻¹ region. The carboxylic acid O-H stretch is a very broad band, often spanning from 2500 to 3300 cm⁻¹, which may overlap with C-H stretching vibrations. The C=O stretch of the carboxylic acid is a strong, sharp peak around 1700 cm⁻¹. The nitrile group (C≡N) exhibits a characteristic sharp absorption of medium intensity in the 2210-2260 cm⁻¹ range. researchgate.netmdpi.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino | N-H Stretch | 3480 - 3300 | Medium, Doublet |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Medium |

| Nitrile | C≡N Stretch | 2260 - 2210 | Medium, Sharp |

| Carboxylic Acid | C=O Stretch | 1730 - 1700 | Strong, Sharp |

| Pyridine Ring | C=N, C=C Stretch | 1640 - 1550 | Medium-Strong |

| Amino | N-H Bend | 1650 - 1600 | Medium |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The 2-aminopyridine (B139424) core of the molecule is the primary chromophore. The spectrum is expected to display absorption bands corresponding to π → π* and n → π* transitions. nih.gov The presence of the amino group (an auxochrome) and the carboxylic acid group on the pyridine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. researchgate.net

The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π* | ~270 - 290 | Ethanol/Methanol |

| π → π* | ~330 - 350 | Ethanol/Methanol |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₉H₉N₃O₂), the molecular weight is 191.19 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 192.

The fragmentation pattern in MS/MS analysis would likely involve characteristic losses of small neutral molecules. A primary fragmentation pathway for nicotinic acid derivatives is the loss of the carboxylic acid group, which can occur as a loss of H₂O (18 Da) or CO₂ (44 Da), or the entire -COOH radical (45 Da). researchgate.netnih.gov Further fragmentation could involve the cyanoethyl side chain, such as the loss of acetonitrile (B52724) (CH₃CN, 41 Da) or cleavage at the benzylic position to lose a CH₂CN radical (40 Da).

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Description |

|---|---|---|

| 192 | [C₉H₁₀N₃O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 174 | [C₉H₈N₃O]⁺ | Loss of H₂O |

| 147 | [C₈H₉N₃]⁺ | Loss of -COOH |

| 152 | [C₇H₈N₃O₂]⁺ | Loss of CH₂CN |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique employed to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound, with a molecular formula of C₉H₉N₃O₂, the theoretical elemental composition has been calculated.

The experimental values obtained from elemental analysis are compared against these theoretical percentages. A close correlation between the experimental and calculated values provides strong evidence for the successful synthesis of the target compound and its stoichiometric purity. Discrepancies may indicate the presence of impurities, residual solvents, or that a different compound has been formed.

Table 1: Elemental Analysis Data for this compound (C₉H₉N₃O₂)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 56.54 | Data not available |

| Hydrogen (H) | 4.74 | Data not available |

| Nitrogen (N) | 21.98 | Data not available |

Note: Experimental data for this compound is not currently available in the reviewed literature.

X-ray Crystallography for Solid-State Structural Determination

While specific X-ray crystallographic data for this compound has not been reported, studies on analogous arylamino nicotinic acids provide valuable insights into the solid-state structures of this class of compounds. researchgate.net For instance, the crystal structures of compounds like 2-(phenylamino)nicotinic acid have been determined, revealing how molecules pack in the crystal lattice and the nature of the hydrogen-bonding networks that stabilize the structure. researchgate.net

In a typical X-ray crystallographic analysis of a nicotinic acid derivative, the compound is crystallized from a suitable solvent. A single crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure can be refined.

The crystallographic data obtained includes the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This information is fundamental for understanding the solid-state properties of the compound. For example, the analysis of 2-(phenylamino)nicotinic acid revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net Such data for this compound would be invaluable for a complete structural characterization.

Table 2: Representative Crystallographic Data for an Analogous Arylamino Nicotinic Acid Derivative

| Parameter | 2-(Phenylamino)nicotinic acid researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.783(2) |

| b (Å) | 12.043(3) |

| c (Å) | 8.134(2) |

| α (°) | 90 |

| β (°) | 106.94(3) |

| γ (°) | 90 |

| Volume (ų) | 1009.6(4) |

| Z | 4 |

Note: This data is for an analogous compound and is presented for illustrative purposes. Specific crystallographic data for this compound is not available.

Theoretical and Computational Investigations of 2 Amino 6 2 Cyanoethyl Nicotinic Acid

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental to the theoretical investigation of molecular systems. By solving the Schrödinger equation or its density-based equivalent, these methods can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the ground state electronic properties of molecules. nih.gov This method is based on the principle that the energy of a system can be determined from its electron density. DFT calculations, often employing functionals like Becke, 3-Lee–Yang–Parr (B3LYP) with various basis sets (e.g., 6-311G(d,p)), are used to optimize the molecular geometry and predict properties such as total energy, charge distribution, and molecular orbitals. nih.govnih.govmaterialsciencejournal.org The accuracy of DFT makes it a reliable tool for studying the structural and electronic characteristics of nicotinic acid derivatives. nih.govjocpr.com

To explore the behavior of molecules in their excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This extension of DFT allows for the calculation of electronic transition energies, which are crucial for understanding a molecule's response to light. researchgate.net TD-DFT is particularly useful for simulating UV-Vis absorption spectra, providing insights into the wavelengths of light a molecule will absorb and the nature of the electronic transitions involved. researchgate.netresearchgate.net

Electronic Structure and Reactivity Descriptors

From the electronic structure calculations, several key descriptors can be derived that provide a quantitative measure of the molecule's reactivity and electronic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The values in this table are representative and used for illustrative purposes to demonstrate the typical output of DFT calculations for similar organic molecules.

Table 2: Illustrative Electronic Properties

| Property | Value |

| Dipole Moment | 3.5 D |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

Note: The values in this table are representative and used for illustrative purposes to demonstrate the typical output of DFT calculations for similar organic molecules.

Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Spectra)

Computational methods are highly effective in simulating various types of spectra, which can then be compared with experimental data for validation.

DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. jocpr.com These theoretical frequencies correspond to the vibrational modes of the molecule and can be used to interpret experimental infrared (IR) and Raman spectra. nih.govjocpr.com By comparing the calculated and experimental spectra, a detailed assignment of the vibrational bands can be achieved, providing a deeper understanding of the molecular structure. nih.govjocpr.com

TD-DFT is the method of choice for simulating UV-Vis absorption spectra. researchgate.netsielc.com The calculations yield the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. sielc.comresearchgate.netacs.org This allows for the prediction of the color of a compound and an understanding of its electronic structure and transitions. researchgate.net

Table 3: Illustrative Simulated Spectroscopic Data

| Spectroscopic Data | Wavelength/Frequency |

| UV-Vis (λmax) | |

| Transition 1 | 275 nm |

| Transition 2 | 320 nm |

| Key Vibrational Frequencies (cm⁻¹) | |

| C≡N stretch | 2240 |

| C=O stretch | 1710 |

| N-H stretch | 3400 |

Note: The values in this table are representative and used for illustrative purposes to demonstrate the typical output of spectroscopic simulations for similar organic molecules.

Mechanistic Insights from Computational Modeling of Reactions and Interactions

Computational modeling serves as a powerful tool to elucidate the reaction mechanisms and intermolecular interactions of complex organic molecules like 2-Amino-6-(2-cyanoethyl)-nicotinic Acid. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, mechanistic insights can be inferred from computational analyses of molecules with similar functional groups, such as nicotinic acid derivatives and aminonitriles.

Density Functional Theory (DFT) is a cornerstone of these computational investigations, enabling the calculation of thermodynamic properties and the exploration of reaction pathways. For instance, in the study of related 2-amino-3-cyanopyridine (B104079) derivatives, it is established that the amino group (NH2) acts as a potent nucleophilic center, while the carbon atom of the cyano group (-CN) is susceptible to electrophilic attack. nih.gov This understanding allows for the prediction of how this compound might engage in various chemical transformations. Computational models can map out the energy landscapes of these potential reactions, identifying transition states and intermediates to reveal the most probable mechanistic pathways.

Molecular docking simulations are another crucial computational technique for understanding the non-covalent interactions between a ligand, such as this compound, and a biological macromolecule, like an enzyme or receptor. nih.gov By predicting the preferred binding orientation and affinity, these models provide insights into the compound's potential biological activity. The binding energy, calculated from these simulations, offers a quantitative measure of the interaction strength. nih.gov These simulations consider various non-bonding interactions, including hydrogen bonds, van der Waals forces, and pi-stacking interactions, which are critical in determining the stability of the ligand-receptor complex. nih.gov

Furthermore, computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) and molecular dynamics can provide a detailed picture of enzymatic reactions. These approaches can model the behavior of the substrate within the enzyme's active site, elucidating the role of specific amino acid residues in catalysis.

Prediction of Structure-Property Relationships (e.g., Photophysical Behavior)

Computational chemistry is instrumental in predicting the relationship between the molecular structure of a compound and its physical and chemical properties, including its photophysical behavior. For derivatives of 2-aminonicotinonitrile, theoretical studies employing DFT and Time-Dependent Density Functional Theory (TD-DFT) have been successfully used to gain insights into their electronic structure and fluorescence properties. mdpi.com

A key aspect of these computational analyses is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

TD-DFT calculations can predict the absorption and emission spectra of a molecule, providing valuable information about its photophysical behavior. For instance, in a study of 2-amino-4,6-diphenylnicotinonitriles, TD-DFT was used to assign the observed fluorescence emission bands to specific electronic transitions, such as n–π* and π–π* transitions. mdpi.com These calculations also revealed that the fluorescence properties of these compounds are sensitive to the solvent environment, a phenomenon that can be computationally modeled. mdpi.com

The following interactive data table summarizes key quantum chemical parameters calculated for a series of 2-amino-4,6-diphenylnicotinonitrile derivatives, which can be considered structurally related to this compound. These parameters provide a deeper understanding of their electronic properties and potential reactivity. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electronegativity (χ) (eV) | Dipole Moment (Debye) |

| 1 | -5.996 | -2.379 | 3.617 | 4.188 | 5.34 |

| 2 | -5.958 | -2.399 | 3.559 | 4.179 | 6.12 |

| 3 | -5.875 | -2.434 | 3.441 | 4.155 | 6.93 |

| 4 | -6.011 | -2.403 | 3.608 | 4.207 | 5.87 |

| 5 | -6.114 | -2.457 | 3.657 | 4.286 | 6.55 |

| 6 | -6.218 | -2.599 | 3.619 | 4.409 | 7.21 |

These computational predictions of structure-property relationships are invaluable for the rational design of new molecules with specific desired characteristics, such as enhanced fluorescence or targeted biological activity. mdpi.com

Chemical Reactivity and Derivatization of 2 Amino 6 2 Cyanoethyl Nicotinic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for derivatization, enabling the formation of esters, amides, and other related compounds. Its acidity and susceptibility to nucleophilic acyl substitution are central to its reactivity.

The conversion of the carboxylic acid group into amides and esters is a fundamental transformation in organic synthesis. These reactions typically proceed via the activation of the carboxyl group to enhance its electrophilicity.

Amide Formation: Direct amidation can be achieved by reacting 2-Amino-6-(2-cyanoethyl)-nicotinic acid with an amine in the presence of a coupling agent. Reagents such as dicyclohexylcarbodiimide (DCC) are effective for facilitating this transformation under mild conditions. ajchem-a.comkhanacademy.org The process involves the formation of an activated intermediate, like an O-acylurea, which is then readily attacked by the amine to yield the corresponding amide. ajchem-a.com While methods for the direct amidation of unprotected amino acids are not common, they offer the advantage of shortening the synthetic route by avoiding protection and deprotection steps. nih.gov

Esterification: The synthesis of esters from the nicotinic acid moiety can be accomplished through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, typically with a catalyst like sulfuric acid. google.com This reaction is an equilibrium process, and yields can be maximized by using an excess of the alcohol or by removing water as it is formed.

The following table illustrates potential reagents for these transformations:

| Transformation | Reagent(s) | Expected Product |

|---|---|---|

| Amide Formation | Primary or Secondary Amine, DCC | N-substituted-2-amino-6-(2-cyanoethyl)-nicotinamide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction pathway for many carboxylic acids. rsc.org For aromatic carboxylic acids, this transformation often requires energy input in the form of heat and may be facilitated by catalysts. In the context of amino acids, enzymatic decarboxylation is a key biological process for producing biogenic amines. elsevierpure.comnih.gov

Plant aromatic amino acid decarboxylases (AAADs), for example, can catalyze either decarboxylation to produce arylalkylamines or a more complex decarboxylation-deamination to form aromatic acetaldehydes. nih.gov Recent developments have also explored photoredox catalysis as a mild method for the decarboxylation of α-amino acids, which generates alkyl radicals that can be used in further synthetic steps. mdpi.com The specific conditions required for the decarboxylation of this compound would depend on the desired outcome and the stability of the other functional groups under the reaction conditions.

Modifications at the 6-(2-cyanoethyl) Substituent

The 6-(2-cyanoethyl) group offers additional possibilities for derivatization, primarily through reactions of the terminal nitrile (cyano) group. The nitrile group is a valuable functional group in organic synthesis due to its ability to be converted into other functionalities.

Common transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This would transform the 6-(2-cyanoethyl) substituent into a 6-(2-carboxyethyl) group, yielding a dicarboxylic acid derivative. Partial hydrolysis under milder conditions can yield a primary amide.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would convert the 6-(2-cyanoethyl) group into a 6-(3-aminopropyl) substituent.

Addition of Grignard Reagents: Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

These transformations significantly alter the chemical properties of the molecule, for instance, by introducing a second acidic site or a basic amino group at the end of the side chain, enabling further diversification of the molecular structure.

Chemical Transformations of the Nitrile Group

The cyano group (-C≡N) in the 2-cyanoethyl substituent is a versatile functional handle that can be converted into several other important chemical moieties. researchgate.net These transformations typically involve reactions such as hydrolysis, reduction, and nucleophilic additions. chemistrysteps.comlibretexts.org

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis typically yields a primary amide, converting the cyanoethyl group into a 3-carbamoylpropyl group. Complete hydrolysis under more stringent conditions leads to the formation of a carboxylic acid, resulting in a dicarboxylic acid derivative of the parent molecule. chemistrysteps.com

Reduction: The nitrile group is readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction transforms the 2-cyanoethyl substituent into a 3-aminopropyl group, introducing a new basic center to the molecule.

Nucleophilic Addition of Organometallic Reagents: Organometallic compounds, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield a ketone. libretexts.org This provides a direct method for forming a new carbon-carbon bond and introducing a keto functionality.

The table below summarizes key transformations of the nitrile group.

| Transformation | Product Functional Group | Typical Reagents |

| Partial Hydrolysis | Amide (-CONH₂) | H₂O, H⁺ or OH⁻ (controlled conditions) |

| Complete Hydrolysis | Carboxylic Acid (-COOH) | H₂O, H⁺ or OH⁻ (strong conditions) |

| Reduction | Primary Amine (-CH₂NH₂) | LiAlH₄ followed by H₂O workup |

| Grignard Reaction | Ketone (-C(=O)R) | 1. R-MgX 2. H₃O⁺ workup |

Reactions Involving the Ethylene Linker

The ethylene linker (-CH₂-CH₂-) connecting the pyridine (B92270) ring to the cyano group is composed of sp³-hybridized carbon atoms and is generally less reactive than the other functional groups in the molecule. It does not readily participate in the polar reactions typical for the amino, carboxyl, and nitrile groups.

However, the methylene (B1212753) group adjacent to the electron-withdrawing pyridine ring (α-position) and the methylene group adjacent to the nitrile group (β-position) exhibit some potential for reactivity under specific conditions. While the linker provides structural flexibility, its direct chemical transformation requires forcing conditions and is not as facile as modifications to the other functional moieties. Comparative studies on related compounds show that changing a linker from a single methylene group to an ethylene group can significantly affect the structural and catalytic properties of the resulting molecule, though direct reactivity of the linker itself is limited. nih.gov

Potential, though less common, reactions could include:

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), halogenation of the alkyl chain could potentially occur, although selectivity might be an issue.

Oxidation: Strong oxidizing agents could lead to the cleavage of the C-C bond or oxidation to carbonyl functionalities, but this would likely be accompanied by the degradation of other parts of the molecule.

Annulation and Ring-Closure Strategies for Novel Heterocycles

The strategic placement of the amino, carboxylic acid, and cyanoethyl groups on the pyridine framework makes this compound an excellent precursor for annulation reactions, leading to the synthesis of various fused heterocyclic systems. thieme-connect.dethieme-connect.de

The 2-amino and 3-carboxylic acid functionalities are ortho to each other, a classic arrangement for the construction of fused pyrimidine rings. For instance, condensation with urea or related C-N-C synthons can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. thieme-connect.de These structures are important pharmacophores in medicinal chemistry.

Furthermore, the cyanoethyl side chain can be leveraged for additional ring closures. For example, reduction of the nitrile to a primary amine, followed by intramolecular acylation or reaction with a suitable dielectrophile, could lead to the formation of a fused seven-membered ring.

The table below outlines potential annulation strategies.

| Reacting Groups | Reagent | Fused Heterocyclic System |

| 2-Amino and 3-Carboxylic Acid | Urea (NH₂CONH₂) | Pyrido[2,3-d]pyrimidine-2,4-dione |

| 2-Amino and 3-Carboxylic Acid | Carboxylic Acid Anhydride | 2-Alkyl-pyrido[2,3-d]pyrimidin-4-one |

| 2-Amino and 3-Carboxylic Acid | Chloroacetic Acid | 3-Hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid thieme-connect.de |

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions

While this compound itself is not primed for direct cross-coupling, its halogenated precursors are ideal substrates for transition metal-catalyzed reactions. These reactions are powerful tools for C-C and C-N bond formation, allowing for extensive derivatization of the pyridine core. mdpi.com For example, a precursor such as 2-Amino-6-chloro-nicotinic acid could undergo various palladium-catalyzed cross-coupling reactions. researchgate.net

Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst would introduce a new aryl substituent at the 6-position. researchgate.net

Heck Coupling: Coupling with an alkene would append an alkenyl group to the pyridine ring. mdpi.com

Buchwald-Hartwig Amination: Reaction with an amine would lead to the formation of a diaminonicotinic acid derivative.

Sonogashira Coupling: This reaction with a terminal alkyne would install an alkynyl substituent. mdpi.com

The amino and carboxylic acid groups can also influence these reactions by acting as directing groups or by coordinating with the metal catalyst. researchgate.net

The following table summarizes potential cross-coupling reactions on a halogenated precursor (e.g., 6-halo derivative).

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C (Aryl/Vinyl) |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C (Alkenyl) |

| Buchwald-Hartwig | R-NH₂ | Pd Catalyst, Ligand, Base | C-N |

| Sonogashira | Terminal Alkyne | Pd/Cu Catalyst, Base | C-C (Alkynyl) |

Advanced Applications in Chemical Synthesis and Materials Science

Strategic Role as Synthetic Intermediates

The strategic arrangement of reactive functional groups—amino, carboxyl, and cyano—on the pyridine (B92270) scaffold endows 2-Amino-6-(2-cyanoethyl)-nicotinic acid with significant potential as a precursor in complex organic synthesis.

Precursors for Elaborate Heterocyclic Scaffolds

The 2-aminonicotinic acid framework is a well-established starting point for the synthesis of fused heterocyclic systems, which are often of pharmaceutical and materials science interest. The vicinal amino and carboxyl groups can undergo intramolecular cyclization or condensation reactions with various reagents to form bicyclic structures. For instance, reaction with formamide (B127407) or other one-carbon synthons can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. These scaffolds are central to many biologically active molecules.

Furthermore, the cyanoethyl side chain offers additional avenues for constructing complex polycyclic systems. The nitrile group can participate in cyclization reactions, potentially leading to the formation of new ring systems fused or appended to the primary pyridine core. This multi-functional nature allows for a programmed, stepwise synthesis of elaborate molecular architectures.

Building Blocks in Diversified Organic Transformations

Beyond its role in creating fused systems, this compound serves as a versatile building block where each functional group can be independently modified.

The carboxylic acid group can be converted into esters, amides, or acid chlorides, enabling its incorporation into larger molecules like peptides or polymers.

The aromatic amino group is a nucleophile and can be acylated, alkylated, or diazotized, providing a handle for introducing a wide range of substituents or for cross-coupling reactions.

The cyano group is a valuable functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents, further diversifying the molecular structure.

This trifecta of reactivity makes the compound an ideal starting material for building combinatorial libraries of complex molecules for screening in drug discovery and materials science.

Exploration in Coordination Chemistry and Metal Complexation

The structure of this compound is well-suited for acting as a ligand in coordination chemistry. The pyridine nitrogen and the carboxylate group can act as a bidentate chelate, forming a stable five-membered ring with a metal ion. wikipedia.org The amino group can also participate in coordination, potentially allowing the ligand to bind in a tridentate fashion.

Studies on the closely related 2-aminonicotinic acid have shown its ability to form stable complexes with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). nih.gov In these complexes, the metal-to-ligand stoichiometry is often 1:2. nih.gov The coordination alters the electronic and steric properties of the molecule, which can influence its reactivity and physical properties. The cyanoethyl side chain in this compound could further influence the coordination sphere or participate in forming polynuclear or polymeric coordination networks. These metal-organic frameworks (MOFs) or coordination polymers can have applications in catalysis, gas storage, and molecular sensing.

| Metal Ion | Metal/Ligand Stoichiometry |

|---|---|

| Co(II) | 1:2 |

| Fe(III) | 1:2 |

| Ni(II) | 1:2 |

| Zn(II) | 1:2 |

| Ag(I) | 1:1 |

| Mn(II) | 1:1 |

| Cr(III) | 1:2 |

| Cd(II) | 1:2 |

| Cu(II) | 1:2 |

Development of Functional Materials and Niche Applications

The unique electronic and structural features of this compound make it a candidate for the development of advanced functional materials.

Photophysical and Fluorescent Sensing Applications

The 2-aminopyridine (B139424) core is a known fluorophore. Unsubstituted pyridin-2-amine itself has a high quantum yield of 0.60. nih.gov The fluorescence properties are sensitive to the molecular environment and the nature of substituents on the pyridine ring. sciforum.net Derivatives of 2-aminopyridine have been developed as fluorescent sensors for detecting metal ions like Fe³⁺ and Hg²⁺, often operating on a "switch-off" mechanism where the fluorescence is quenched upon ion binding. researchgate.net

The presence of both an electron-donating amino group and electron-withdrawing cyano and carboxyl groups on the same aromatic ring can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often associated with environmentally sensitive fluorescence. This solvatochromism could be exploited for developing probes that report on the polarity of their microenvironment, for applications such as monitoring polymerization processes or studying biological systems. mdpi.com

| Compound | Absorption Max (λA, nm) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| 2-amino-6-phenylpyridine-3,4-dicarboxylate (N-t-butyl) | 270 | 390 | 480 | 0.34 |

| 2-amino-6-phenylpyridine-3,4-dicarboxylate (N-benzyl) | 270 | 390 | 480 | 0.44 |

| 2-amino-6-phenylpyridine-3,4-dicarboxylate (N-cyclohexyl) | 270 | 390 | 480 | 0.31 |

Chemical Inhibition Studies (e.g., corrosion inhibition mechanisms)

Nicotinic acid and its derivatives are recognized as effective and environmentally friendly corrosion inhibitors for various metals and alloys, including steel, zinc, and aluminum, particularly in acidic environments. tandfonline.comresearchgate.net The inhibition mechanism relies on the adsorption of the inhibitor molecule onto the metal surface. mdpi.com This adsorption forms a protective film that blocks the active sites for corrosion.

The process involves both physisorption (electrostatic interactions) and chemisorption. Chemisorption occurs through the donation of lone pair electrons from the nitrogen and oxygen heteroatoms, as well as π-electrons from the pyridine ring, into the vacant d-orbitals of the metal. tandfonline.com The presence of multiple functional groups in this compound—the pyridine nitrogen, the amino nitrogen, the carboxylate oxygens, and the nitrile nitrogen—provides multiple active centers for strong adsorption onto a metal surface, suggesting it could be a highly effective corrosion inhibitor. researchgate.net Studies on similar compounds have shown that their adsorption behavior often follows the Langmuir adsorption isotherm. tandfonline.comresearchgate.net Nicotinic acid has been reported to achieve a corrosion inhibition efficiency of 88.57% for a Co/Ru film at a concentration of 0.05 M. acs.org

Scaffolds for Chemical Biology Research (e.g., enzyme mechanistic probes)

Currently, there is a notable lack of specific, publicly available research detailing the application of this compound as a molecular scaffold for chemical biology research, including its use in the development of enzyme mechanistic probes. While the broader class of nicotinic acid derivatives has been explored for various biological activities, the specific functionalization present in this compound—namely the amino, cyanoethyl, and carboxylic acid groups—offers a versatile platform for chemical modification. In principle, these functional groups could be utilized for the attachment of reporter molecules, cross-linking agents, or other moieties to probe biological systems. However, without specific studies on this compound, any discussion of its application as an enzyme mechanistic probe remains speculative.

Future research in this area would be required to establish the utility of this compound as a scaffold in chemical biology. Such research would likely involve the synthesis of derivatives and their subsequent evaluation in biological assays to probe enzyme activity or other cellular processes.

Future Research Avenues and Methodological Advancements in Synthesis and Application

The future of research into nicotinic acid derivatives, including compounds like this compound, is poised for significant advancements in both their synthesis and application. The pyridine core is a well-established pharmacophore in medicinal chemistry, and ongoing research continues to uncover new therapeutic potentials and synthetic strategies. researchgate.netnih.gov

Methodological Advancements in Synthesis:

Future synthetic methodologies are expected to focus on efficiency, sustainability, and the introduction of greater molecular diversity. Key areas of advancement include:

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic routes. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. nih.gov For instance, catalyst-mediated synthesis, including the use of magnetic nanocatalysts in multicomponent reactions (MCRs), is a promising avenue for the efficient and sustainable production of substituted pyridines. nih.gov

C-H Functionalization: Direct C-H functionalization of the pyridine ring is a powerful tool for creating novel analogs without the need for pre-functionalized starting materials. Future research will likely focus on developing more selective and efficient C-H activation methods to enable the late-stage modification of complex nicotinic acid derivatives.

Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can accelerate the discovery and optimization of new nicotinic acid-based compounds. These technologies allow for rapid reaction screening, improved scalability, and enhanced safety.

Future Research Avenues in Application:

The diverse biological activities reported for nicotinic acid derivatives suggest that there are many unexplored avenues for their application in medicine and beyond. chemistryjournal.netresearchgate.net Future research is likely to focus on:

Exploration of New Biological Targets: While nicotinic acid itself is known for its effects on lipid metabolism, its derivatives have shown a wide range of activities, including anticancer and antimicrobial effects. nih.govnih.gov High-throughput screening and computational modeling will be instrumental in identifying new protein targets for this class of compounds.

Development of Chemical Probes: There is potential for developing functionalized nicotinic acid derivatives as chemical probes to study biological processes. nih.gov The strategic introduction of reporter groups, such as fluorophores or biotin (B1667282) tags, could enable the visualization and tracking of these molecules within cells.

Materials Science Applications: The pyridine nucleus and associated functional groups can be exploited in the design of new materials. For example, nicotinic acid has been investigated as a corrosion inhibitor. acs.org Further research may explore the use of its derivatives in the development of functional polymers, metal-organic frameworks (MOFs), and other advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-6-(2-cyanoethyl)-nicotinic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of nicotinic acid derivatives often involves multi-step reactions, including coupling agents like EDCI/HOBT for amide bond formation, as demonstrated in analogous compounds (e.g., 2-amino-6-chloronicotinic acid synthesis using triethylamine in DMF at 25°C for 16 hours) . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (room temperature vs. reflux) can mitigate side reactions. For cyanoethylation, pH control (neutral to slightly basic) is critical to avoid premature hydrolysis of the cyano group.

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Use - and -NMR to confirm the presence of the cyanoethyl group (δ ~2.8–3.2 ppm for CHCN) and aromatic protons.

- LC-MS : Employ high-resolution LC-MS (e.g., Q-TOF) to verify molecular ion peaks and isotopic patterns, as applied in nicotinic acid metabonomic analysis .

- FT-IR : Detect characteristic stretches (e.g., C≡N at ~2240 cm) to distinguish cyanoethyl from other substituents.

Q. What analytical methods are recommended for quantifying impurities in this compound?

- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column (e.g., SUPELCOSIL™) for baseline separation of unreacted precursors and byproducts. Calibrate against certified reference standards, as described for amino acid derivatization protocols .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what experimental designs are suitable for studying these interactions?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) with proteins like HIV-1 reverse transcriptase, inspired by studies on structurally similar 2-amino-6-(trifluoromethyl)nicotinic acid derivatives .

- Molecular Dynamics Simulations : Model interactions using software like GROMACS, focusing on hydrogen bonding between the cyanoethyl group and active-site residues.

- Fluorescence Quenching Assays : Monitor changes in tryptophan fluorescence upon ligand binding to assess conformational changes .

Q. How can contradictory data on the compound’s bioactivity be resolved?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Metabolite Profiling : Use LC-MS/MS to detect in situ degradation products that may confound activity readings .

- Kinetic Studies : Compare IC values under varying pH and temperature conditions to identify stability-related discrepancies .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Continuous Flow Chemistry : Reduces side reactions by minimizing residence time, as applied in nicotinic acid derivatives .

- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity.

- In-line PAT (Process Analytical Technology) : Use Raman spectroscopy for real-time monitoring of reaction progress .

Key Research Findings

- Antiviral Potential : Derivatives like 2-amino-6-(trifluoromethyl)nicotinic acid inhibit HIV-1 RT at micromolar concentrations, suggesting the cyanoethyl analog may target similar pathways .

- Metabolic Stability : Cyanoethyl groups resist hydrolysis under physiological pH, enhancing bioavailability compared to ester analogs .

- Synthetic Scalability : Continuous flow systems improve yield (≥85%) and reduce byproducts in nicotinic acid production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.